molecular formula C17H33NO2 B8384187 1-Oxododecyl-3-hydroxypiperidine

1-Oxododecyl-3-hydroxypiperidine

Cat. No.: B8384187
M. Wt: 283.4 g/mol
InChI Key: SOXUQSKXYHMSQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Oxododecyl-3-hydroxypiperidine is a synthetic piperidine derivative characterized by a 12-carbon alkyl chain (dodecyl group) attached to the nitrogen atom of the piperidine ring, alongside a hydroxyl group at the 3-position and a ketone (oxo) functional group. This structure confers unique physicochemical properties, including amphiphilicity due to the long hydrophobic alkyl chain and polar hydroxyl/oxo moieties.

Properties

Molecular Formula

C17H33NO2

Molecular Weight

283.4 g/mol

IUPAC Name

1-(3-hydroxypiperidin-1-yl)dodecan-1-one

InChI

InChI=1S/C17H33NO2/c1-2-3-4-5-6-7-8-9-10-13-17(20)18-14-11-12-16(19)15-18/h16,19H,2-15H2,1H3

InChI Key

SOXUQSKXYHMSQG-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCC(=O)N1CCCC(C1)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize 1-oxododecyl-3-hydroxypiperidine, we analyze its structural and functional analogs from authoritative sources:

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Substituent Features Notable Properties
This compound C₁₇H₃₃NO₂ 283.45* Oxo, hydroxyl, piperidine ring Long alkyl chain (C12), hydroxyl at C3 Amphiphilic, potential surfactant
1-Methyl-5-oxopyrrolidine-3-carboxylic acid C₇H₁₁NO₃ 157.17 Oxo, carboxylic acid, pyrrolidine Methyl at N1, carboxylic acid at C3 Hydrophilic, acidic pH behavior
1-[(3E)-5-(1,3-Benzodioxol-5-yl)-1-oxo-3-pentenyl]piperidine C₁₇H₂₁NO₃ 287.35 Oxo, benzodioxole, piperidine Aromatic benzodioxole, unsaturated pentenyl chain Lipophilic, potential bioactivity

*Calculated based on standard atomic weights.

Key Findings:

The hydroxyl group at C3 increases hydrogen-bonding capacity, distinguishing it from non-hydroxylated analogs like the benzodioxole-containing piperidine in .

Alkyl Chain vs. Aromatic Substituents :

  • The dodecyl chain in this compound introduces significant hydrophobicity, contrasting with the aromatic benzodioxole group in , which may enhance π-π stacking interactions. This difference suggests divergent applications—e.g., surfactants (long alkyl chain) vs. receptor-binding molecules (aromatic groups).

Polarity and Solubility :

  • The carboxylic acid group in 1-methyl-5-oxopyrrolidine-3-carboxylic acid confers higher water solubility (logP ~0.5) compared to this compound (estimated logP ~4.5), limiting the latter’s utility in aqueous systems without solubilizing agents.

In contrast, this compound’s long alkyl chain may prioritize membrane-disrupting or micelle-forming roles.

Q & A

Basic: How should researchers design a synthesis protocol for 1-Oxododecyl-3-hydroxypiperidine?

Answer:
A robust synthesis protocol should incorporate:

  • Reaction optimization : Use alkylation or amination strategies analogous to piperidine derivatives (e.g., 1-Ethyl-3-hydroxypiperidine) .
  • Safety controls : Follow GHS guidelines for handling irritants (e.g., skin/eye protection, ventilation) .
  • Purification : Employ column chromatography or recrystallization, as described for structurally related compounds .
  • Validation : Confirm yield and purity via HPLC or NMR, referencing protocols for pyridine derivatives .

Basic: What safety protocols are critical when handling this compound?

Answer:

  • Hazard mitigation : Adhere to GHS07 warnings (skin/eye irritation, respiratory risks) using PPE (gloves, goggles) and fume hoods .
  • Emergency response : For spills or exposure, follow decontamination steps (e.g., water rinsing for skin/eyes, fresh air for inhalation) .
  • Storage : Keep in sealed containers away from heat or incompatible substances, as recommended for piperidinium salts .

Advanced: How can researchers address stability challenges in long-term storage of this compound?

Answer:

  • Stability testing : Conduct accelerated degradation studies under varied conditions (e.g., temperature, humidity) using protocols from peptide stability guidelines .
  • Analytical monitoring : Track decomposition via LC-MS or FTIR, comparing results to reference standards like USP impurities .
  • Formulation adjustments : Consider lyophilization or inert atmosphere storage if instability is observed .

Advanced: What methodological approaches are recommended for developing analytical assays for this compound?

Answer:

  • Chromatographic optimization : Use reversed-phase HPLC with C18 columns, adjusting mobile phase (e.g., acetonitrile/water) based on polarity .
  • Detection specificity : Validate UV/Vis or mass spectrometry parameters using structurally similar reference compounds (e.g., pyridine derivatives) .
  • Calibration standards : Prepare serial dilutions with purity ≥97%, as outlined in pharmaceutical impurity guidelines .

Advanced: How should researchers statistically analyze data from dose-response experiments involving this compound?

Answer:

  • Multiple testing correction : Apply the Benjamini-Hochberg procedure to control the false discovery rate (FDR) for high-throughput datasets .
  • Dose-response modeling : Fit data to sigmoidal curves (e.g., Hill equation) using nonlinear regression tools .
  • Outlier handling : Use Grubbs’ test or robust statistical methods to minimize bias .

Basic: What characterization techniques are essential for confirming the structure of this compound?

Answer:

  • Spectroscopic analysis : Combine 1^1H/13^13C NMR and IR to verify functional groups (e.g., oxo, hydroxypiperidine) .
  • Mass spectrometry : Confirm molecular weight via ESI-MS or MALDI-TOF .
  • Elemental analysis : Validate empirical formula using combustion analysis .

Advanced: What strategies are effective for studying the compound’s mechanism of action in biological systems?

Answer:

  • Kinetic assays : Monitor enzyme inhibition/activation using fluorogenic substrates .
  • Isotopic labeling : Synthesize deuterated analogs (e.g., 2^2H at dodecyl chain) to track metabolic pathways .
  • Computational modeling : Perform molecular docking with software like AutoDock to predict binding affinities .

Advanced: How can researchers resolve contradictions in experimental data (e.g., conflicting bioactivity results)?

Answer:

  • Replication : Repeat experiments under standardized conditions to rule out technical variability .
  • Meta-analysis : Pool data from multiple studies, adjusting for batch effects using mixed-effects models .
  • Cross-validation : Compare results with orthogonal assays (e.g., in vitro vs. in silico) .

Notes

  • Avoid commercial sources like benchchem.com ; instead, cite peer-reviewed protocols .
  • For advanced questions, integrate statistical frameworks (e.g., PICO, FINER) to refine hypotheses .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.